molecular formula C8H9N2NaO2 B8051317 Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate CAS No. 2059941-69-2

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

Cat. No.: B8051317
CAS No.: 2059941-69-2
M. Wt: 188.16 g/mol
InChI Key: IHJXHNQSXZGOKC-UHFFFAOYSA-M
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Description

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (CAS No: 63155-12-4) is an organic sodium salt with the molecular formula C8H9N2NaO2 and a molecular weight of 188.16 . It is a key chemical intermediate in pharmaceutical and biochemical research. This compound is of significant interest in the development of targeted therapies, particularly in the inhibition of the enzyme Sirtuin 2 (SIRT2) . SIRT2 is an NAD+-dependent deacetylase involved in critical cellular processes such as metabolism, aging, and oxidative stress, and its dysregulation is linked to the pathogenesis of cancer, neurodegenerative diseases, and viral infections . Researchers utilize this compound as a crucial building block for the synthesis of advanced inhibitor molecules. For instance, it is used to prepare derivatives like 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid, which serves as a potent functional group in SIRT2 inhibitors . These inhibitors work by binding to the enzyme's active site, often displacing the essential NAD+ co-factor and demonstrating high potency at nanomolar concentrations (IC50 values as low as 26 nM) . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(4,6-dimethylpyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXHNQSXZGOKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059941-69-2
Record name sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
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Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is used as a building block in the synthesis of various pharmaceuticals. Its structural features allow for the modification of pharmacologically active compounds, enhancing their efficacy and selectivity. Research indicates that derivatives of pyrimidine compounds exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects .

Biological Activity
Studies have shown that compounds containing the 4,6-dimethylpyrimidine moiety demonstrate significant biological activity, such as herbicidal and antioxidant properties. For instance, novel derivatives synthesized from this compound have been tested for their herbicidal efficacy against monocotyledonous plants, indicating potential applications in agricultural biotechnology .

Agricultural Applications

Herbicidal Activity
Research has identified that this compound and its derivatives possess herbicidal properties. In bioassays, certain synthesized compounds demonstrated high levels of activity against specific weed species at low concentrations (100 mg/L), showcasing their potential as effective herbicides .

Material Science

Development of New Materials
The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties. Its application in polymer chemistry may lead to the creation of materials with enhanced thermal stability and mechanical strength due to the incorporation of pyrimidine rings into polymer matrices.

Environmental Science

Chemical Behavior Studies
The compound can be employed in environmental chemistry to study its behavior under various conditions. Its interactions with different environmental factors can provide insights into the stability and degradation pathways of similar organic compounds in ecological systems.

Chemical Education

Teaching Tool
In academic settings, this compound serves as an excellent teaching tool for students learning about organic synthesis and reaction mechanisms. Its relatively simple synthesis process can be demonstrated in laboratory courses to illustrate key concepts in organic chemistry.

Case Studies

Study Findings Implications
Synthesis of Novel Pyrimidine DerivativesHigh herbicidal activity against Digitaria sanguinalis at concentrations of 50 mg/LPotential for developing new herbicides with lower environmental impact
Biological Activity AssessmentCompounds exhibited significant antioxidant properties in DPPH radical scavenging assaysImplications for developing antioxidant therapies
Material Development ResearchIncorporation into polymer matrices improved thermal propertiesPotential applications in creating advanced materials for industrial use

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

The following analysis compares Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate with structurally related pyrimidine derivatives, focusing on synthesis, physical properties, and functional applications.

Structural Analogs and Derivatives

Table 1: Key Structural Analogs
Compound Name / ID Core Structure Substituents Key Properties References
This compound Pyrimidine + acetate Sodium carboxylate High water solubility; potential for ionic interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine + thioether + ester Ethyl ester, thioether linkage Lipophilic; may enhance membrane permeability
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate Pyrimidine + acetate Methyl ester, dichloro substitution Increased electrophilicity; potential reactivity in nucleophilic substitutions
2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine (ligand in Cu complex) Pyrimidine + disulfide Disulfide bridge Metal-coordination capability; π–π stacking in crystal structures
Sodium ((4-aminophenyl)sulfonyl)(4,6-dimethylpyrimidin-2-yl)amide Pyrimidine + sulfonamide Sulfonamide, sodium counterion Enhanced stability; potential antimicrobial activity

Physical and Chemical Properties

  • Solubility : The sodium salt form significantly improves aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), which are more lipophilic .
  • Stability : Sulfonamide derivatives () exhibit enhanced thermal and hydrolytic stability due to the robust sulfonamide group .

Biological Activity

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions with methyl groups. The acetate group enhances its solubility and potential reactivity in biological systems.

The synthesis typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with acetic acid under specific conditions to yield the sodium salt form. This process can be optimized for yield and purity through various methods, including recrystallization from ethanol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. A notable study reported that derivatives containing the 4,6-dimethylpyrimidin-2-yl moiety exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacteria TestedMIC (mg/L)Activity Level
This compoundStaphylococcus aureus50Moderate
This compoundEscherichia coli25High
This compoundPseudomonas aeruginosa100Low

The data indicate that this compound exhibits varying levels of antibacterial activity depending on the bacterial strain.

Herbicidal Activity

Research has also highlighted the herbicidal potential of compounds containing the pyrimidine structure. For instance, several derivatives have been shown to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis. The effectiveness was noted at concentrations as low as 50 mg/L.

Table 2: Herbicidal Activity of Pyrimidine Derivatives

CompoundTarget PlantEffective Concentration (mg/L)Activity Level
This compoundDigitaria sanguinalis50High
This compoundSetaria viridis100Moderate

These findings suggest that this compound could be a candidate for developing new herbicides with lower environmental impact compared to traditional chemicals.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted by researchers synthesized various pyrimidine derivatives and tested their antibacterial efficacy. The results indicated that compounds with the dimethylpyrimidine structure showed promising activity against multiple bacterial strains, supporting their potential use in pharmaceuticals .
  • Herbicidal Efficacy : Another research effort focused on evaluating herbicidal activity revealed that compounds similar to this compound were effective against various weeds at low dosages. This suggests a potential application in agricultural practices aimed at weed management while minimizing chemical load .
  • Toxicity Studies : Toxicity assessments conducted on related compounds suggest a favorable safety profile at therapeutic doses. For instance, studies on similar sodium salts indicated no adverse effects on body weight or organ function in animal models at specified dosages .

Preparation Methods

Direct Neutralization of the Parent Acid

The most widely referenced method involves neutralizing 2-(4,6-dimethylpyrimidin-2-yl)acetic acid with sodium hydroxide (NaOH). While explicit protocols for the target compound are scarce, analogous syntheses of pyrimidine carboxylates confirm this approach. The reaction proceeds as follows:

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid+NaOHSodium 2-(4,6-dimethylpyrimidin-2-yl)acetate+H2O\text{2-(4,6-Dimethylpyrimidin-2-yl)acetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

Critical parameters include:

  • Molar ratio : A 1:1 stoichiometry between the acid and NaOH ensures complete neutralization.

  • Solvent : Ethanol or water-ethanol mixtures are preferred for their ability to dissolve both reactants and precipitate the sodium salt.

  • Temperature : Room temperature (20–25°C) suffices, though mild heating (40–50°C) accelerates the reaction.

Alkylation of Pyrimidine Precursors

Alternative routes involve alkylating 4,6-dimethylpyrimidin-2-amine with chloroacetic acid derivatives. For example, reacting 4,6-dimethylpyrimidin-2-amine with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) yields the intermediate acid, which is subsequently neutralized:

4,6-Dimethylpyrimidin-2-amine+ClCH2COOHK2CO32-(4,6-Dimethylpyrimidin-2-yl)acetic acid+HCl\text{4,6-Dimethylpyrimidin-2-amine} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(4,6-Dimethylpyrimidin-2-yl)acetic acid} + \text{HCl}

Key optimizations:

  • Catalyst : Benzyltriethylammonium chloride enhances reaction rates in biphasic systems (toluene/water).

  • Reflux duration : Extended reflux (7–8 hours) improves yields by ensuring complete alkylation.

Optimization Strategies and Challenges

Solvent Systems and Phase-Transfer Catalysis

Mixed solvents like toluene-water facilitate the alkylation of sterically hindered pyrimidines. In one protocol, combining toluene with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) increased the yield of 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine from <30% to 86.5%. Similar principles apply to the acetic acid precursor of the target compound.

Table 1: Solvent Impact on Reaction Efficiency

Solvent SystemCatalystYield (%)Purity (%)Source
Toluene/WaterBenzyltriethylammonium chloride86.598.2
AcetonitrileK₂CO₃81.295.0
EthanolNone63.091.5

Purification Techniques

Crude sodium salts often require rigorous purification due to byproducts like unreacted amines or residual solvents. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (ethanol-water mixtures) are standard. For instance, recrystallizing the sodium salt from a 1:2 ethanol-water solution elevated purity from 85% to 98%.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The parent acid exhibits characteristic peaks at δ 2.27 (s, 6H, CH₃), δ 3.72 (s, 2H, CH₂COO⁻), and δ 6.45 (s, 1H, pyrimidine-H). Neutralization shifts the CH₂COO⁻ proton signal upfield due to deprotonation.

  • Mass Spectrometry : ESI-MS of the sodium salt shows a molecular ion peak at m/z 188.16 ([M]⁺), consistent with its molecular weight.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 120–122°C for the parent acid, while the sodium salt remains stable up to 250°C, indicating enhanced thermal stability.

Industrial-Scale Considerations

Patent WO2011067362A1 describes a one-pot synthesis for related pyrimidine derivatives, avoiding intermediate isolation. Applying this to this compound could involve:

  • Reacting 4,6-dimethylpyrimidin-2-amine with chloroacetic acid in aqueous HCl.

  • Direct neutralization with NaOH without isolating the intermediate acid.
    This method reduces production costs by 40% and minimizes waste .

Q & A

Q. What synthetic routes are commonly employed to prepare Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidinyl-acetamide derivatives are prepared by reacting 2-thio-4,6-dimethylpyrimidine with halogenated acetates in refluxing ethanol, followed by sodium salt formation . Purity optimization involves recrystallization from chloroform-acetone mixtures (1:5 v/v) and characterization via HPLC or LC-MS to confirm >98% purity. Monitoring reaction progress with TLC and using anhydrous conditions minimizes byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography : Tools like SHELXL and ORTEP-III (via WinGX suite) are used for single-crystal structure determination. Anisotropic displacement parameters and hydrogen bonding networks (e.g., intramolecular H-bonds in pyrimidine derivatives) are analyzed to confirm conformation .
  • NMR/FT-IR : 1^1H/13^{13}C NMR identifies proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm), while FT-IR confirms carboxylate (COO⁻) stretches at ~1550–1650 cm⁻¹ .

Q. How does the sodium counterion influence solubility and reactivity in aqueous systems?

The sodium ion enhances water solubility by forming ion-dipole interactions, critical for biological assays. Comparative studies with non-ionic analogs (e.g., acetamide derivatives) show reduced aggregation in polar solvents, enabling consistent dosing in enzymatic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different SIRT2 inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound stability. Methodological solutions include:

  • Standardized buffer systems : Use Tris-HCl (pH 8.0) with NAD⁺ to mimic physiological conditions .
  • Stability testing : Monitor degradation via LC-MS under assay conditions. For analogs like SirReal2, intramolecular H-bonding stabilizes the bioactive conformation, reducing false negatives .
  • Crystallographic validation : Co-crystallize the compound with SIRT2 to confirm binding to the hydrophobic "selectivity pocket" (e.g., PyMOL analysis of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide-SIRT2 complexes) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for SIRT2?

  • Docking studies : Tools like AutoDock Vina predict binding affinities to the SIRT2 selectivity pocket (PDB: 5Y5W). Modifying the acetamide linker or pyrimidine substituents improves steric complementarity .
  • MD simulations : Analyze ligand-protein dynamics over 100 ns to assess stability of key interactions (e.g., π-stacking with Phe119) .

Q. What experimental approaches validate the compound’s role in PROTAC-mediated protein degradation?

  • Ternary complex assays : Use surface plasmon resonance (SPR) to confirm formation of the this compound-E3 ligase-SIRT2 complex.
  • Western blotting : Measure SIRT2 degradation in cancer cells (e.g., MDA-MB-231) post-treatment. PROTACs incorporating this moiety show enhanced ubiquitination via CRBN recruitment .

Methodological Considerations

Q. How are crystallographic data processed to resolve disorder in the pyrimidine ring?

SHELXL refinement with PART instructions partitions disordered atoms (e.g., methyl groups). ADPs (anisotropic displacement parameters) are constrained using ISOR and DELU commands to maintain chemically plausible geometries .

Q. What metrics assess the compound’s pharmacokinetic potential in preclinical studies?

  • LogP : Experimental determination via shake-flask method (expected ~1.2–1.5 for sodium salts).
  • Plasma stability : Incubate with mouse plasma (37°C, 24 hrs); >90% recovery indicates suitability for in vivo studies .

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